Methyl 6-carbamoylnaphthalene-2-carboxylate
CAS No.: 149505-88-4
Cat. No.: VC21112448
Molecular Formula: C13H11NO3
Molecular Weight: 229.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 149505-88-4 |
---|---|
Molecular Formula | C13H11NO3 |
Molecular Weight | 229.23 g/mol |
IUPAC Name | methyl 6-carbamoylnaphthalene-2-carboxylate |
Standard InChI | InChI=1S/C13H11NO3/c1-17-13(16)11-5-3-8-6-10(12(14)15)4-2-9(8)7-11/h2-7H,1H3,(H2,14,15) |
Standard InChI Key | FRSDNJDYURVPCW-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC2=C(C=C1)C=C(C=C2)C(=O)N |
Canonical SMILES | COC(=O)C1=CC2=C(C=C1)C=C(C=C2)C(=O)N |
Introduction
Chemical Structure and Properties
Molecular Structure
Methyl 6-carbamoylnaphthalene-2-carboxylate consists of a naphthalene core with two substituents: a carbamoyl (CONH₂) group at the 6-position and a methyl ester (COOCH₃) group at the 2-position. The naphthalene backbone provides a rigid, planar aromatic structure that influences the compound's physical properties and chemical reactivity. The extended π-electron system of the naphthalene core contributes to the compound's stability and potential for π-π stacking interactions.
The carbamoyl group at the 6-position introduces a potential hydrogen bonding site through its primary amide functionality. This feature is particularly important for interactions with biological targets where hydrogen bonding plays a crucial role. The methyl ester group at the 2-position introduces another carbonyl functionality that can participate in dipole-dipole interactions and serve as a site for nucleophilic attack.
Physical and Chemical Properties
Methyl 6-carbamoylnaphthalene-2-carboxylate appears as a white solid at room temperature. Its physical and chemical properties are dictated by its molecular structure, particularly the presence of the two functional groups attached to the naphthalene core. The compound has a molecular formula of C₁₃H₁₁NO₃ and a molecular weight of 229.23 g/mol.
The compound's solubility profile is influenced by both its aromatic nature and polar functional groups. The naphthalene core contributes to solubility in organic solvents such as alcohols, ketones, and chlorinated solvents, while the polar carbamoyl and ester groups enhance solubility in more polar solvents. This balanced solubility profile makes it useful in various synthetic applications.
Table 1 below summarizes the key physical and chemical properties of Methyl 6-carbamoylnaphthalene-2-carboxylate:
Property | Value |
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CAS Registry Number | 149505-88-4 |
Molecular Formula | C₁₃H₁₁NO₃ |
Molecular Weight | 229.23 g/mol |
Physical Appearance | White solid |
IUPAC Name | methyl 6-carbamoylnaphthalene-2-carboxylate |
Standard InChI | InChI=1S/C13H11NO3/c1-17-13(16)11-5-3-8-6-10(12(14)15)4-2-9(8)7-11/h2-7H,1H3,(H2,14,15) |
Standard InChIKey | FRSDNJDYURVPCW-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC2=C(C=C1)C=C(C=C2)C(=O)N |
Reactivity and Structure-Activity Relationships
The reactivity of Methyl 6-carbamoylnaphthalene-2-carboxylate is primarily determined by its functional groups. The methyl ester group can undergo typical carboxylic ester reactions including hydrolysis, transesterification, and reduction. These transformations provide access to various derivatives with modified properties. The carbamoyl group can also be modified through various transformations such as dehydration to nitriles, reduction to amines, or conversion to other amide derivatives.
The naphthalene core contributes to the compound's reactivity through electrophilic aromatic substitution reactions, although these are influenced by the electronic effects of the existing substituents. The carbamoyl and methyl ester groups are both electron-withdrawing, which affects the electron density distribution across the naphthalene ring system and influences the regioselectivity of further reactions.
Synthesis Methodologies
Synthetic Routes
Applications and Significance
Role as a Synthetic Intermediate
Methyl 6-carbamoylnaphthalene-2-carboxylate serves as an important intermediate in the synthesis of more complex molecules with potential applications in various fields. The presence of two different functional groups makes it particularly valuable as a building block for constructing molecules with specific structural features. The carbamoyl and methyl ester groups can be selectively transformed to access diverse derivatives.
In pharmaceutical synthesis, compounds with bifunctional naphthalene cores can serve as scaffolds for developing various bioactive molecules. The rigid naphthalene system provides a defined spatial arrangement of functional groups, which can be important for molecular recognition and binding to biological targets.
Agrochemical Applications
Similar to pharmaceutical applications, the potential utility of Methyl 6-carbamoylnaphthalene-2-carboxylate in agrochemical development stems from its bifunctional nature and the established precedent of naphthalene derivatives in this field. Naphthalene-based compounds have been used in the development of herbicides, fungicides, and insecticides, with the functional groups playing crucial roles in determining specificity and activity.
Research Developments and Future Directions
Current Research Status
Research on Methyl 6-carbamoylnaphthalene-2-carboxylate is relatively sparse compared to other naphthalene derivatives. This presents opportunities for further investigation into its properties, reactivity, and potential applications. Current research likely focuses on its use as a synthetic intermediate rather than on its direct applications.
The related compound Methyl 6-(phenylcarbamoyl)naphthalene-2-carboxylate, which contains a phenyl group attached to the carbamoyl nitrogen, has been included in chemical databases like ChEMBL (CHEMBL1945242) and PubChem (CID 57400206), suggesting ongoing interest in this class of compounds .
Future Research Opportunities
Several promising research directions for Methyl 6-carbamoylnaphthalene-2-carboxylate include:
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Exploration of potential biological activities, such as antimicrobial or anticancer properties, through systematic screening and structure-activity relationship studies
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Development of more efficient and environmentally friendly synthesis methods, potentially utilizing modern techniques such as flow chemistry or photocatalysis
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Investigation of the compound's potential as a monomer or component in materials science applications, utilizing its functional groups for polymerization or crosslinking
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Structure modification studies to enhance specific properties or activities by introducing additional functional groups or modifying existing ones
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Development of analytical methods for detecting and quantifying the compound in various matrices
Optimization of Synthesis
Future research could focus on optimizing the synthesis of Methyl 6-carbamoylnaphthalene-2-carboxylate for more cost-effective production. This could involve exploring alternative starting materials, catalysts, or reaction conditions to improve yields, reduce waste, and minimize the use of harmful reagents. The development of one-pot synthesis methods could also streamline the production process.
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